molecular formula C23H25N3O B2568612 1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2,2-diphenylethan-1-one CAS No. 2309345-60-4

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2,2-diphenylethan-1-one

Cat. No.: B2568612
CAS No.: 2309345-60-4
M. Wt: 359.473
InChI Key: WXSKCXQMPSBIPC-UHFFFAOYSA-N
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Description

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2,2-diphenylethan-1-one is a complex organic compound featuring an imidazole ring, a piperidine ring, and a diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2,2-diphenylethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the formation of the piperidine ring, and finally the attachment of the diphenylethanone group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2,2-diphenylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2,2-diphenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2,2-diphenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • Bilastine

Uniqueness

1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2,2-diphenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity, selectivity, and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-25-17-24-16-21(25)18-12-14-26(15-13-18)23(27)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,16-18,22H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSKCXQMPSBIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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